![molecular formula C15H20ClN7O B2526565 4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide CAS No. 1049361-88-7](/img/structure/B2526565.png)
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide
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Description
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPTP and is known to exhibit various biochemical and physiological effects.
Scientific Research Applications
Anti-Allergic Activities
Allergies, common immune system disorders, often result from exposure to environmental allergens. Histamine, interacting with H1 receptors, triggers allergic reactions. Piperazine H1 receptor antagonists, with higher affinity to H1 receptors than histamine, are clinically used for allergy treatment. Among these, levocetirizine stands out due to its potent activities and fewer side effects compared to classic antihistamines. Researchers have designed and synthesized novel derivatives of levocetirizine, including the compound . In vivo biological tests revealed that some derivatives exhibited significant anti-allergic asthma and anti-pruritic activities, surpassing levocetirizine .
Aromatase Inhibition
The compound 6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-3-methyl-2(3H)-benzoxazolone has been investigated for its potential as an aromatase inhibitor. Aromatase inhibitors play a crucial role in breast cancer therapy by blocking estrogen synthesis. Further studies are needed to explore its efficacy and safety in this context .
Novel Pyrrolone Derivative
The compound 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was synthesized for the first time. Its unique structure and potential biological activities make it an interesting candidate for further investigation .
properties
IUPAC Name |
4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN7O/c1-2-17-15(24)22-9-7-21(8-10-22)11-14-18-19-20-23(14)13-5-3-12(16)4-6-13/h3-6H,2,7-11H2,1H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBLAKXBIKWJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-N-ethylpiperazine-1-carboxamide |
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